

## BI-1910: A Comparative Guide to its Synergistic Effects with Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available preclinical and clinical data on **BI-1910**, a human IgG2 monoclonal antibody that acts as an agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2). The focus is on its synergistic potential when combined with other anti-cancer agents, particularly immune checkpoint inhibitors. Due to the early stage of clinical development and the subsequent pausing of the program, publicly available quantitative data on combination therapies is limited. This guide summarizes the existing information to support further research and development in the field of cancer immunotherapy.

**BI-1910** is designed to stimulate T cells and enhance the activation of both CD4+ and CD8+ T cells by targeting TNFR2, a key receptor in the tumor microenvironment often associated with immunosuppressive regulatory T cells (Tregs)[1][2]. Preclinical studies have suggested that combining **BI-1910** with an anti-PD-1 antibody results in additive anti-tumor effects[1][3][4].

# Preclinical Synergistic Effects: BI-1910 with Anti-PD-1 Therapy

Preclinical investigations using murine tumor models have demonstrated the potential of **BI-1910** to work in concert with anti-PD-1 antibodies. While specific quantitative data on tumor growth inhibition or survival rates from these combination studies are not publicly available, the research indicates a clear additive anti-tumor effect.



A mouse surrogate of **BI-1910**, referred to as m**BI-1910**, was utilized in these studies and showed potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody in multiple immunocompetent tumor models[1]. The combination therapy was observed to enhance T cell activation, leading to CD8+ T cell-dependent anti-tumor effects[1]. These promising preclinical results provided the rationale for evaluating **BI-1910** in combination with the anti-PD-1 therapy pembrolizumab in a clinical setting[3][4].

Table 1: Summary of Preclinical Models Used to Evaluate **BI-1910** and Anti-PD-1 Combination Therapy

| Tumor Model       | Cancer Type  | Key Finding                             |
|-------------------|--------------|-----------------------------------------|
| B16 Melanoma      | Melanoma     | Additive anti-tumor effect observed[4]. |
| MC38 Colon Cancer | Colon Cancer | Additive anti-tumor effect observed[4]. |
| CT26 Colon Cancer | Colon Cancer | Additive anti-tumor effect observed[4]. |

## Clinical Evaluation: BI-1910 in Combination with Pembrolizumab

**BI-1910** was being investigated in a Phase 1/2a clinical trial (NCT06205706) in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab (KEYTRUDA®), an anti-PD-1 antibody[5][6][7]. However, the development of **BI-1910** has been paused to prioritize other assets[1][8].

The combination portion of the study (Phase 1 Part B) was initiated, with the first patients enrolled[6][7]. However, no clinical efficacy data from this combination arm has been publicly released. The available clinical data comes from the single-agent dose-escalation part of the study (Phase 1 Part A).

Table 2: Phase 1 Monotherapy Clinical Trial Results for **BI-1910** 



| Parameter         | Finding                                                                                               |  |
|-------------------|-------------------------------------------------------------------------------------------------------|--|
| Safety            | Well-tolerated at all doses tested with no notable adverse events[7].                                 |  |
| Efficacy          | Stable disease observed in 6 out of 12 evaluable patients[6][7].                                      |  |
| Pharmacokinetics  | Favorable pharmacokinetic data reported[6].                                                           |  |
| Target Engagement | Robust target engagement with evidence of T cell proliferation induction in the target dose range[6]. |  |

### **Signaling Pathway and Experimental Workflow**

The synergistic effect of **BI-1910** and anti-PD-1 therapy is predicated on their complementary mechanisms of action within the tumor microenvironment.





Click to download full resolution via product page

Caption: BI-1910 activates T cells via TNFR2, while anti-PD-1 blocks an inhibitory signal.

The preclinical evaluation of **BI-1910**'s synergistic effects followed a standard workflow for immuno-oncology drug development.



#### Preclinical Evaluation Workflow for BI-1910 Combination Therapy



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 5. bioinvent.com [bioinvent.com]
- 6. BI-1910 | BioInvent [bioinvent.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody BI-1910 BioSpace [biospace.com]
- To cite this document: BenchChem. [BI-1910: A Comparative Guide to its Synergistic Effects with Anti-Cancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#bi-1910-s-synergistic-effects-with-other-anti-cancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com